2-(Pyrrolidin-1-ylmethyl)phenol
Overview
Description
2-(Pyrrolidin-1-ylmethyl)phenol is a compound that features a phenol group attached to a pyrrolidine ring via a methylene bridge. This compound is part of the alkylaminophenol family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(Pyrrolidin-1-ylmethyl)phenol can be achieved through the Petasis reaction, which involves the reaction between an aldehyde, an amine, and a boronic acid . This method is preferred due to its mild reaction conditions and high efficiency. The reaction typically proceeds as follows:
Reactants: An aldehyde, pyrrolidine, and phenylboronic acid.
Conditions: The reaction is carried out in the presence of a catalyst, often a Lewis acid, under mild temperatures.
Procedure: The reactants are mixed and allowed to react, forming the desired product, this compound.
Chemical Reactions Analysis
2-(Pyrrolidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-(Pyrrolidin-1-ylmethyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(Pyrrolidin-1-ylmethyl)phenol can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Phenol derivatives: Compounds with a phenol group also show similar reactivity and applications.
Alkylaminophenols: This family of compounds, which includes this compound, is known for its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWYYQVGCPWDHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901579 | |
Record name | NoName_711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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